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molecular formula C10H9FO4 B8445884 Methyl 2-fluoro-4-formyl-6-methoxybenzoate

Methyl 2-fluoro-4-formyl-6-methoxybenzoate

Cat. No. B8445884
M. Wt: 212.17 g/mol
InChI Key: HMFFUEXBUQVVHO-UHFFFAOYSA-N
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Patent
US09283213B2

Procedure details

Followed procedure described in Intermediate 5, step 3 starting with methyl 2-fluoro-4-formyl-6-methoxybenzoate (280 mg, 1.3 mmol) and AlCl3 (350 mg, 2.6 mmol) where reaction was complete after refluxing 10 min. Isolated 250 mg of Intermediate 7, yield 96%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
C(C1C=CC(C(OC)=O)=C(O)C=1)=O.[F:14][C:15]1[CH:24]=[C:23]([CH:25]=[O:26])[CH:22]=[C:21]([O:27]C)[C:16]=1[C:17]([O:19][CH3:20])=[O:18].[Al+3].[Cl-].[Cl-].[Cl-]>>[F:14][C:15]1[CH:24]=[C:23]([CH:25]=[O:26])[CH:22]=[C:21]([OH:27])[C:16]=1[C:17]([O:19][CH3:20])=[O:18] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=CC(=C(C(=O)OC)C=C1)O
Name
Quantity
280 mg
Type
reactant
Smiles
FC1=C(C(=O)OC)C(=CC(=C1)C=O)OC
Name
Quantity
350 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after refluxing 10 min
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)OC)C(=CC(=C1)C=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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